Fmoc-Dap(Dnp)-OH

Matrix Metalloproteinase Assay FRET Substrate Protease Activity Detection

Researchers synthesizing MMP FRET substrates require the shortest-chain Dnp-quencher amino acid to maximize quenching efficiency. Fmoc-Dap(Dnp)-OH (CAS 140430-54-2) provides a one-methylene spacer for closest fluorophore-quencher proximity, enabling the gold-standard Mca/Dnp FRET pair (Förster radius 36.5 Å). • Enables synthesis of FS-1/FS-6 MMP substrates with 190-fold fluorescence increase upon cleavage. • Orthogonal Fmoc/Dnp protection stable to SPPS conditions; Dnp removable via thiolysis for late-stage conjugation. • ≥98% HPLC purity; supplied as yellow crystalline solid.

Molecular Formula C24H20N4O8
Molecular Weight 492.4 g/mol
Cat. No. B13654961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dap(Dnp)-OH
Molecular FormulaC24H20N4O8
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30)
InChIKeyGLJCJFFDYXFRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dap(Dnp)-OH: Orthogonal Diamino Acid Building Block


Fmoc-Dap(Dnp)-OH (CAS 140430-54-2; MF C₂₄H₂₀N₄O₈; MW 492.44 g/mol) is an orthogonally protected, non-proteinogenic amino acid derivative in which the α-amino group of L-2,3-diaminopropionic acid (Dap) bears a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the β-amino group carries a 2,4-dinitrophenyl (Dnp) substituent . The Dnp moiety is chromophoric (yellow, λₐᵦₛ ~365 nm) and serves simultaneously as an orthogonal side-chain protecting group and as a dark quencher in Förster Resonance Energy Transfer (FRET) peptide substrates when paired with 7-methoxycoumarin-4-acetyl (Mca) or 2-aminobenzoyl (Abz) fluorophores [1]. The compound is supplied as a crystalline solid with commercial purity specifications typically ≥99% by HPLC .

1
Orthogonal protection
Fmoc (base-labile) and Dnp (acid-stable, chromophoric) compatible with Fmoc-SPPS
2
FRET quencher building block
Dnp serves as dark quencher for Mca/Abz fluorophores in internally quenched substrates
3
SPPS-grade purity
Meets high-purity thresholds required for medium-to-long peptide sequences

Fmoc-Dap(Dnp)-OH vs. Other Dnp Analogs


Among commercially available Fmoc-protected Dnp-quencher amino acids, Fmoc-Dap(Dnp)-OH occupies a structurally unique position: Dap bears the shortest possible side chain (one methylene spacer between the Cα and the Nβ-Dnp group), compared with Fmoc-Dab(Dnp)-OH (two methylene units), Fmoc-Orn(Dnp)-OH (three), and Fmoc-Lys(Dnp)-OH (four) [1]. This minimal spacer length places the Dnp quencher in the closest attainable proximity to the peptide backbone and to an N-terminal Mca fluorophore, which is critical because FRET efficiency scales with the inverse sixth power of donor–acceptor distance. The Dap(Dnp) residue was specifically selected by Knight et al. for the benchmark MMP FRET substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ precisely because matrix metalloproteinases favour aromatic side chains at the P2′ subsite; the Dnp group simultaneously satisfies this enzymatic preference and provides efficient Mca quenching [2]. Substituting a longer-chain analog alters the spatial relationship between fluorophore and quencher, changes the P2′ steric and electronic environment, and can degrade both quenching efficiency and protease recognition—none of which is predictable a priori without resynthesizing and revalidating the entire substrate.

Chain-length mismatch
Longer Dab/Orn/Lys spacers increase donor–acceptor distance, likely reducing FRET quenching efficiency compared with the minimal Dap spacer.
Enzyme recognition may shift
Dap(Dnp) aligns with MMP P2′ specificity; longer-chain analogs may alter kinetic parameters and substrate turnover.

Fmoc-Dap(Dnp)-OH Quantitative Evidence


Mca/Dap(Dnp) FRET Substrate Sensitivity

The fluorogenic peptide Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂, synthesized using Fmoc-Dap(Dnp)-OH, produces a 190-fold increase in fluorescence intensity upon cleavage at the Gly-Leu bond by punctuated metalloproteinase (PUMP, EC 3.4.24.23) with excitation at 328 nm and emission at 393 nm [1]. In head-to-head human MMP assays, this Mca/Dap(Dnp) substrate is approximately 50 to 100 times more sensitive than the generic substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂, which relies on N-terminal Dnp quenching of intrinsic tryptophan fluorescence without a FRET pair [1]. Specificity constants (kcat/Km) for both substrates were reported with PUMP, collagenase, stromelysin, and 72 kDa gelatinase, confirming the Dap(Dnp)-based substrate's superior performance across multiple MMP family members [1].

FRET substrate sensitivity
Head-to-head
190-fold fluorescence increase; 50–100× more sensitive than Dnp/Trp substrate in human MMP assays
Supports MMP FRET assay sensitivity context
Continuous assay format; Knight et al. 1992
Matrix Metalloproteinase Assay FRET Substrate Protease Activity Detection

FS-6 vs. FS-1 Collagenase Specificity

The N-terminal elongation of the widely used MMP substrate FS-1 (Mca-PLGL-Dap(Dnp)-AR-NH₂) with a single lysine residue yields FS-6 (Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂). Compared with FS-1, FS-6 exhibits specificity constants (kcat/Km) that are increased two- to ninefold for collagenases (MMP-1, MMP-8, MMP-13) and threefold for MT1-MMP (MMP-14), while maintaining equally high activity toward gelatinases (MMP-2, MMP-9) and matrilysin (MMP-7) [1]. FS-6 further shows up to twofold higher kcat/Km for TACE (0.8 × 10⁶ M⁻¹s⁻¹) compared with standard substrates Mca-PLAQAV-Dpa-RSSSAR-NH₂ and Dabcyl-LAQAVRSSSAR-EDANS, and is fully water-soluble, enabling in situ measurement of metalloproteinase activity on viable cell surfaces [1].

Collagenase specificity (FS-6 vs. FS-1)
Head-to-head
kcat/Km increased 2–9× for collagenases; 3× for MT1-MMP; up to 2× for TACE
Supports sequence optimization for enhanced enzyme specificity
Recombinant human MMPs; Neumann et al. 2004
Collagenase Activity MMP Substrate Engineering kcat/Km Optimization

Mca/Dnp FRET Pair Förster Radius

Spectroscopic characterization of internally quenched fluorescent (IQF) substrates revealed that the Mca/Dnp donor-acceptor pair exhibits a Förster radius (R₀) of 36.5 Å, measured alongside the ACC/Dnp pair (R₀ = 34.7 Å) [1]. The quenched Mca/Dnp substrate showed a near-zero fluorescence quantum yield (ϕF = 0.00504), confirming highly efficient energy transfer from the Mca fluorophore to the Dnp quencher when positioned within the operational FRET distance [1]. The R₀ value of 36.5 Å defines the distance at which energy transfer efficiency is 50%, providing a quantitative design parameter for predicting quenching performance when the Dap(Dnp) residue is placed at specific sequence positions relative to the Mca donor.

Förster radius (R₀)
Class-level inference
Mca/Dnp R₀ = 36.5 Å; ACC/Dnp R₀ = 34.7 Å
Guides rational FRET substrate design
Measured in IQF substrates; Poreba et al. 2017
FRET Pair Characterization Förster Radius Fluorescence Quenching

Dnp Chromophore Extinction Coefficient

The 2,4-dinitrophenyl group attached to the Dap side chain exhibits a molar extinction coefficient of 17,300 M⁻¹cm⁻¹ at 365 nm in DMF solution [1]. This defined extinction coefficient allows precise spectrophotometric determination of peptide stock solution concentrations for any Dap(Dnp)-containing synthetic peptide without requiring additional chromophoric labeling, amino acid analysis, or gravimetric methods. The absorbance maximum at approximately 365 nm falls in a spectral region with minimal interference from common peptide chromophores (aromatic residues absorb at 257–280 nm) and from the Mca fluorophore emission (393 nm), enabling independent quantification of the Dnp-bearing peptide [1].

Dnp extinction coefficient
Supporting evidence
ε₃₆₅ = 17,300 M⁻¹cm⁻¹ (DMF)
Enables direct spectrophotometric peptide quantification
Independent of Mca fluorophore; Ottaiano et al. 2017
Peptide Quantification UV-Vis Spectroscopy Chromophoric Amino Acid

Commercial Purity Specification

Fmoc-Dap(Dnp)-OH is commercially available with a purity specification of ≥99% as determined by analytical HPLC from multiple independent suppliers including Thomas Scientific and Chem-Impex International . The CAS registry number 140430-54-2 unambiguously identifies the L-enantiomer of Nα-Fmoc-Nβ-(2,4-dinitrophenyl)-2,3-diaminopropionic acid. This high purity level meets the threshold generally required for Fmoc-SPPS building blocks to minimize cumulative deletion and epimerization by-products during stepwise chain elongation, particularly for sequences exceeding 15–20 residues where per-step coupling efficiency must exceed 99% to achieve acceptable crude peptide purity.

Commercial purity
Specification review
≥99% (HPLC)
Meets SPPS-grade purity threshold
Vendor COA; confirm lot-specific data
Building Block Quality SPPS Grade Procurement Specification

Fmoc-Dap(Dnp)-OH Application Scenarios


Synthesis of MMP FRET Substrates for Inhibitor Screening

Fmoc-Dap(Dnp)-OH is the essential building block for synthesizing the gold-standard MMP FRET substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-1), which provides a 190-fold fluorescence increase upon cleavage and is 50–100 times more sensitive than Dnp/Trp-based substrates for detecting MMP-1, MMP-2, MMP-7, MMP-8, MMP-9, and MMP-13 activity [1]. The FS-6 variant (Mca-KPLGL-Dap(Dnp)-AR-NH₂) further improves collagenase specificity constants by 2–9-fold [2]. These substrates enable continuous fluorogenic assays at enzyme concentrations comparable to those used with macromolecular substrates, making them suitable for high-throughput screening of MMP inhibitors in 96- or 384-well plate formats [1]. Procurement of Fmoc-Dap(Dnp)-OH is indicated for any laboratory establishing or maintaining MMP activity assays for cancer invasion, tissue remodeling, or inflammation research.

Custom FRET Protease Substrate Design

The Mca/Dnp FRET pair, for which Fmoc-Dap(Dnp)-OH provides the quencher moiety, is characterized by a Förster radius of 36.5 Å and a quenched-state fluorescence quantum yield of ϕF = 0.00504 [1]. These quantitative parameters allow rational placement of the Dap(Dnp) residue at specific P′ positions relative to the scissile bond, with the short Dap side chain minimizing steric perturbation of protease-substrate interactions. This design framework can be extended beyond MMPs to any endopeptidase for which internally quenched fluorescent substrates are desired, including caspases, cathepsins, and TACE, where Dap(Dnp)-containing substrates have already been validated [2]. Fmoc-Dap(Dnp)-OH procurement supports the systematic exploration of protease substrate specificity through positional scanning libraries.

Dnp-Based Label-Free Peptide Quantification

The Dnp group on Dap-containing peptides exhibits a defined molar extinction coefficient of 17,300 M⁻¹cm⁻¹ at 365 nm in DMF [1]. This enables direct spectrophotometric determination of peptide stock solution concentrations immediately after synthesis, without requiring amino acid analysis, Edman degradation, or the incorporation of additional chromophoric labels. The absorption at 365 nm is spectrally resolved from both the Mca excitation (328 nm) and emission (393 nm) wavelengths, allowing independent concentration verification of the intact FRET substrate prior to protease assays [1]. This workflow simplification is particularly advantageous in core facilities and CRO environments where multiple FRET substrates must be accurately quantified for comparative kinetic analyses.

Orthogonal Peptide Modification by Dnp Removal

The Nβ-Dnp group on Dap is stable under the iterative basic conditions of Fmoc deprotection (20% piperidine/DMF) and the acidic conditions of final TFA-mediated resin cleavage, as required for Fmoc/tBu SPPS [1]. Following complete chain assembly, the Dnp group can be selectively removed on-resin by thiolysis (e.g., using thiophenol or 2-mercaptoethanol) to liberate a free β-amino group on the Dap residue [1]. This post-synthetic deprotection enables site-specific conjugation of the exposed amine with fluorophores, biotin, PEG chains, or chelators without affecting other side-chain functionalities. The ability to combine chromophoric monitoring during synthesis with late-stage functionalization makes Fmoc-Dap(Dnp)-OH a strategically valuable building block for producing multi-functional peptide conjugates and probes.

Application
Selection Property
Validation Focus
MMP FRET substrate synthesis
Mca/Dap(Dnp) donor-quencher architecture
Substrate cleavage response and enzyme panel specificity
Custom IQF protease substrate design
Förster radius and quencher placement
Rational positioning of Dap(Dnp) for target protease FRET pairs
Label-free peptide quantification
Dnp chromophore (λabs ~365 nm)
Direct spectrophotometric concentration determination
Orthogonal post-synthetic modification
Dnp stability to Fmoc-SPPS and selective thiolysis
Late-stage side-chain functionalization with probes or ligands
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